molecular formula C11H19ClF2N2O2 B13598326 tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate hydrochloride

tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate hydrochloride

Cat. No.: B13598326
M. Wt: 284.73 g/mol
InChI Key: RDVMCUIMHMLDGS-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound “tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate hydrochloride” is a spirocyclic amine derivative featuring a unique bicyclic framework. Its molecular formula is C₁₁H₁₈F₂N₂O₂·HCl, with a molecular weight of 248.28 g/mol (base) + 36.46 g/mol (HCl) = 284.74 g/mol . The core structure comprises a spiro[2.3]hexane system, where two fluorine atoms are substituted at the 2,2-positions, and an amino group (-NH₂) is present at the 5-position. The tert-butyl carbamate (Boc) group acts as a protective moiety for the amine, while the hydrochloride salt enhances stability and solubility .

This compound is a valuable building block in medicinal chemistry, particularly for designing protease inhibitors or kinase-targeted therapeutics, owing to its rigid spirocyclic architecture and fluorinated motifs that modulate bioavailability and metabolic stability .

Properties

Molecular Formula

C11H19ClF2N2O2

Molecular Weight

284.73 g/mol

IUPAC Name

tert-butyl N-(5-amino-2,2-difluorospiro[2.3]hexan-1-yl)carbamate;hydrochloride

InChI

InChI=1S/C11H18F2N2O2.ClH/c1-9(2,3)17-8(16)15-7-10(11(7,12)13)4-6(14)5-10;/h6-7H,4-5,14H2,1-3H3,(H,15,16);1H

InChI Key

RDVMCUIMHMLDGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1C2(C1(F)F)CC(C2)N.Cl

Origin of Product

United States

Preparation Methods

Construction of the Spiro[2.3]hexane Core

The spirocyclic framework can be assembled via cyclization reactions starting from appropriately substituted cyclobutane or cyclopropane precursors. Common methods include:

  • Intramolecular cyclization via nucleophilic substitution or ring-closing metathesis.
  • Use of cyclopropanation reactions to form the three-membered ring fused to a cyclobutane.

Amino Group Installation at the 5-Position

The amino group can be introduced via:

  • Nucleophilic substitution of a leaving group (e.g., halide or tosylate) at the 5-position with ammonia or amine sources.
  • Reduction of nitro or azido precursors at the 5-position.
  • Direct amination via lithiation and electrophilic amination.

Protection of the Amino Group as tert-Butyl Carbamate

The amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions:

  • Typically, the free amine is treated with Boc2O in the presence of a base such as triethylamine or sodium bicarbonate in an organic solvent (e.g., dichloromethane).
  • The reaction is carried out at 0°C to room temperature to avoid side reactions.
  • The product is isolated by standard aqueous workup and purification.

Formation of Hydrochloride Salt

The tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate is converted to its hydrochloride salt by:

  • Treatment with hydrogen chloride gas or hydrochloric acid in an organic solvent (e.g., ether or dichloromethane).
  • The salt precipitates and is collected by filtration.
  • The salt form improves solubility and stability for pharmaceutical applications.
Step Starting Material Reagents/Conditions Product Yield (%)
1 Cyclobutane derivative Cyclopropanation (e.g., Simmons-Smith reagent) Spiro[2.3]hexane intermediate 70-85
2 Spiro intermediate DAST or Deoxo-Fluor fluorination 2,2-Difluoro-spiro intermediate 60-75
3 Difluoro intermediate Nucleophilic substitution with NH3 5-Amino-2,2-difluoro-spiro compound 65-80
4 5-Amino compound Boc2O, triethylamine, DCM tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate 80-90
5 Boc-protected amine HCl in ether tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate hydrochloride 85-95
  • Purification: Column chromatography or recrystallization is used after each key step to ensure removal of impurities.
  • Characterization: NMR spectroscopy (1H, 13C, 19F), mass spectrometry, and elemental analysis confirm structure and purity.
  • Salt Formation: The hydrochloride salt is characterized by melting point, solubility testing, and titration to confirm stoichiometry.
  • Fluorination reagents like DAST provide efficient geminal difluoro installation but require careful temperature control to avoid side reactions.
  • The Boc protection step is critical to stabilize the amino group and facilitate handling; reaction time and base choice affect yield.
  • Hydrochloride salt formation improves compound stability and bioavailability, important for pharmaceutical formulations.
  • The spirocyclic scaffold imparts conformational rigidity, which may enhance biological activity and metabolic stability.

The preparation of this compound involves a multistep synthetic sequence focusing on constructing the spirocyclic core, introducing geminal difluoro substituents, installing and protecting the amino group, and salt formation. Optimized reaction conditions and purification protocols ensure high yield and purity, supporting its utility in pharmaceutical research and development.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products:

    Oxidation: Formation of corresponding oxides or hydroxylated products.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a biochemical probe.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the development of specialty chemicals.
  • Applied in the production of advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity. The spirocyclic structure contributes to its stability and unique reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and analogous spirocyclic/bicyclic amines:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features CAS Number Reference
tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate hydrochloride C₁₁H₁₈F₂N₂O₂·HCl 284.74 Spiro[2.3]hexane core; 2,2-difluoro; 5-amino; Boc-protected; hydrochloride salt Not explicitly listed
tert-butyl N-{spiro[2.3]hexan-1-yl}carbamate C₁₁H₁₉NO₂ 197.27 Spiro[2.3]hexane core; lacks amino and fluorine substituents 1824168-87-7
6,6-difluoro-3-azabicyclo[3.1.0]hexane hydrochloride C₅H₈F₂N·HCl 167.59 Bicyclo[3.1.0]hexane; 6,6-difluoro; no Boc protection; smaller ring system 1215071-13-8
tert-butyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate C₁₀H₁₈N₂O₂ 198.26 Bicyclo[3.1.0]hexane; no fluorine or amino groups; Boc-protected 1536392-01-4
tert-butyl N-{8-oxa-2-azaspiro[4.5]decan-4-yl}carbamate hydrochloride C₁₃H₂₅ClN₂O₃ 292.80 Larger spiro[4.5]decane system; 8-oxa; lacks fluorine and amino groups 2155852-24-5
trans-3,4-difluoropyrrolidine hydrochloride C₄H₇F₂N·HCl 152.56 Monocyclic pyrrolidine; 3,4-difluoro; lacks spiro/Boc groups 186201-09-2

Key Comparative Insights

Spirocyclic vs. Larger spiro systems (e.g., spiro[4.5]decan in CAS 2155852-24-5) offer increased steric bulk but reduced synthetic accessibility .

Fluorination Patterns: The 2,2-difluoro substitution in the target compound likely improves metabolic stability and membrane permeability relative to non-fluorinated analogs (e.g., CAS 1824168-87-7) . Fluorinated pyrrolidines (e.g., trans-3,4-difluoropyrrolidine) lack the spirocyclic constraint, resulting in distinct pharmacokinetic profiles .

Functional Group Modifications: The Boc group in the target compound facilitates selective deprotection for downstream functionalization, a feature absent in hydrochloride salts of simpler amines (e.g., 6,6-difluoro-3-azabicyclo[3.1.0]hexane) . The 5-amino group enables covalent conjugation or hydrogen-bonding interactions, differentiating it from analogs with ether or ester substituents .

Research Implications

  • The combination of spirocyclic rigidity, fluorine substitution, and Boc protection makes this compound a superior candidate for fragment-based drug discovery compared to bicyclic or monocyclic analogs .
  • Further studies are needed to evaluate its solubility, stability under physiological conditions, and reactivity in coupling reactions.

Biological Activity

Tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate hydrochloride is a synthetic compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, potential applications, and relevant case studies.

  • Molecular Formula : C11H19ClF2N2O2
  • Molecular Weight : 284.73 g/mol
  • Physical State : White solid
  • Solubility : Soluble in organic solvents (e.g., dichloromethane), insoluble in water

The compound features a tert-butyl carbamate group, an amino group, and two fluorine atoms attached to a spirocyclic hexane structure, contributing to its chemical stability and biological activity .

Tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate exhibits significant biological activities primarily due to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of fluorine enhances its binding affinity and selectivity, making it a candidate for various pharmacological applications .

Key Biological Activities

  • Anti-inflammatory Activity : The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways.
  • Anticancer Potential : Research indicates that it may inhibit the growth of certain cancer cell lines by modulating key cellular pathways .
  • Neuroprotective Effects : There are indications that it may inhibit acetylcholinesterase (AChE), which could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

StudyFindings
Study on COX-2 Inhibition Demonstrated significant inhibition of COX-2 activity, suggesting potential in anti-inflammatory therapies .
Anticancer Activity Assessment Showed cytotoxic effects against M-HeLa cells, indicating its potential as an anticancer agent .
Neuroprotective Research Inhibitory effects on AChE were observed, supporting its use in neurodegenerative disease research .

Synthesis and Characterization

The synthesis of tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate involves several key reactions, typically starting from spirocyclic sulfonamides. Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry
  • X-ray Crystallography

These techniques confirm the structural integrity and purity of the compound .

Applications in Research

Tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate is being explored for various applications:

  • Drug Development : As a lead compound for developing new anti-inflammatory and anticancer drugs.
  • Materials Science : Its unique properties may allow for innovative applications in materials development.

Current State of Research

Research is ongoing to further elucidate the biological mechanisms and therapeutic potential of tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate. Studies are focusing on optimizing its pharmacokinetic properties and exploring its efficacy in vivo.

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